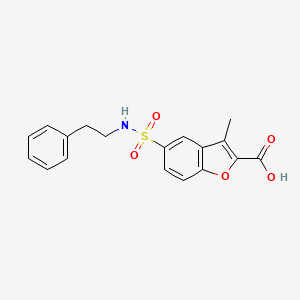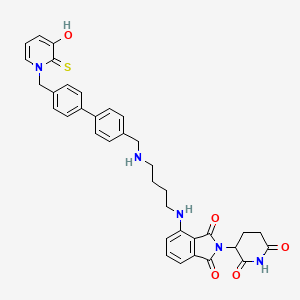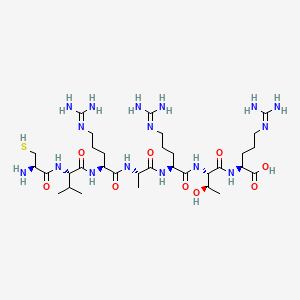
SARS-CoV-2-IN-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-75 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the replication and survival of the virus. The development of this compound is a response to the urgent need for effective treatments to combat the COVID-19 pandemic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-75 typically involves multiple steps, starting with the preparation of key intermediates. The process may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and solvent systems. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: SARS-CoV-2-IN-75 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-75 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the biological pathways involved in SARS-CoV-2 infection.
Medicine: Explored as a therapeutic agent in preclinical and clinical studies to assess its efficacy and safety in treating COVID-19.
Industry: Utilized in the development of diagnostic tools and assays to detect viral presence and activity.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-75 involves targeting specific proteins or enzymes essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are crucial for viral replication. By blocking these targets, this compound effectively reduces viral load and limits the spread of infection.
Vergleich Mit ähnlichen Verbindungen
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Comparison: SARS-CoV-2-IN-75 is unique in its specific binding affinity and inhibitory potency against the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. Unlike some other compounds, it may offer a broader spectrum of activity and potentially fewer side effects. Its unique chemical structure allows for targeted inhibition, making it a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C23H30ClN3O2 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
N-tert-butyl-2-(4-tert-butyl-N-(2-chloroacetyl)anilino)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C23H30ClN3O2/c1-22(2,3)17-9-11-18(12-10-17)27(19(28)14-24)20(16-8-7-13-25-15-16)21(29)26-23(4,5)6/h7-13,15,20H,14H2,1-6H3,(H,26,29) |
InChI-Schlüssel |
RTMPWBZHQAQVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



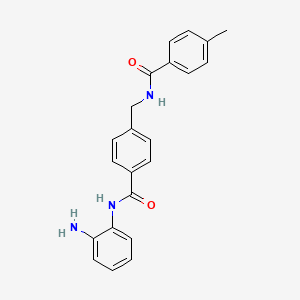



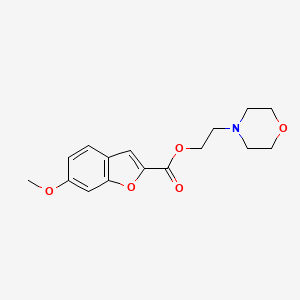
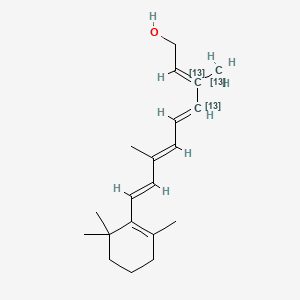
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
